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molecular formula C10H10O4 B046730 5,6-Dimethoxyisobenzofuran-1(3H)-one CAS No. 531-88-4

5,6-Dimethoxyisobenzofuran-1(3H)-one

Cat. No. B046730
M. Wt: 194.18 g/mol
InChI Key: UKFAWRZYFYOXEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06589951B1

Procedure details

Under mechanical stirring a slurry of 3,4-dimethoxybenzoic acid (353.5 g, 1.94 moles) in HCHO (1.71, 24.5 moles) was prepared and cooled in ice, saturated with gaseous HCl (340 g, 9.32 moles), then gradually brought to 60° C. After 1 night the temperature was brought to room value and further HCl (300 g) was gurgled therein, then the temperature was brought to 60° C. again overnight. The mixture was brought to small volume, taken up in water (1 l), neutralized with 28% NH4OH (1.5 l) and kept at cold for 2 hours, then filtered. The filtrate was washed with water till neutrality, then crystallized from methanol (2 l) and dried under vacuum at 60° C. to give 220 g of the title product (yield: 58.65%).
Quantity
353.5 g
Type
reactant
Reaction Step One
Name
Quantity
24.5 mol
Type
reactant
Reaction Step One
Name
Quantity
340 g
Type
reactant
Reaction Step Two
Name
Quantity
300 g
Type
reactant
Reaction Step Three
Name
Quantity
1.5 L
Type
reactant
Reaction Step Four
Name
Quantity
1 L
Type
solvent
Reaction Step Five
Yield
58.65%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:9]=[CH:10][C:11]=1[O:12][CH3:13])[C:6]([OH:8])=[O:7].[CH2:14]=O.Cl.[NH4+].[OH-]>O>[CH3:13][O:12][C:11]1[CH:10]=[C:9]2[C:5](=[CH:4][C:3]=1[O:2][CH3:1])[C:6](=[O:8])[O:7][CH2:14]2 |f:3.4|

Inputs

Step One
Name
Quantity
353.5 g
Type
reactant
Smiles
COC=1C=C(C(=O)O)C=CC1OC
Name
Quantity
24.5 mol
Type
reactant
Smiles
C=O
Step Two
Name
Quantity
340 g
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
300 g
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
1.5 L
Type
reactant
Smiles
[NH4+].[OH-]
Step Five
Name
Quantity
1 L
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was prepared
CUSTOM
Type
CUSTOM
Details
gradually brought to 60° C
CUSTOM
Type
CUSTOM
Details
cold for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The filtrate was washed with water till neutrality,
CUSTOM
Type
CUSTOM
Details
then crystallized from methanol (2 l)
CUSTOM
Type
CUSTOM
Details
dried under vacuum at 60° C.

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COC=1C=C2COC(C2=CC1OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 220 g
YIELD: PERCENTYIELD 58.65%
YIELD: CALCULATEDPERCENTYIELD 58.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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